molecular formula C10H15N3O2S B561962 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine CAS No. 887352-57-0

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine

Cat. No.: B561962
CAS No.: 887352-57-0
M. Wt: 241.309
InChI Key: DUEWMTQRCZUXNM-UHFFFAOYSA-N
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Description

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine is a heterocyclic organic compound . It has a molecular weight of 241.31 and a molecular formula of C10H15N3O2S . This compound is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazolo[5,4-d]azepine ring system with an amino group at the 2-position and a carbethoxy group at the 6-position .


Physical and Chemical Properties Analysis

This compound is a solid compound that is soluble in chloroform and DMSO . It has a melting point of 141-143°C .

Scientific Research Applications

Thiazolidinediones as Multifunctional Scaffolds

Thiazolidinediones (TZDs) are recognized for their versatile pharmacophore, offering a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. Their ability to act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists underlines their importance in metabolic syndrome and type 2 diabetes treatment, showcasing their role in improving insulin sensitivity and endothelial dysfunction, among other metabolic benefits (Vasudevan & Balasubramanyam, 2004).

Antidiabetic and Anticancer Potential

The structural modifications of thiazolidinediones have led to the development of compounds with significant antidiabetic and anticancer activities. The presence of the thiazolidinedione ring in various derivatives contributes to their ability to modulate glucose metabolism and exhibit anti-proliferative effects against cancer cells (Sethi, Prasad, & Singh, 2020).

Pharmacological Diversity and SAR

The SAR (structure-activity relationship) of thiazolidinediones reveals their pharmacological diversity, with activities ranging from antidiabetic, anticancer, to antimicrobial effects. This diversity is attributed to the various structural modifications possible on the thiazolidinedione scaffold, enabling the development of compounds with targeted therapeutic actions (Singh, Gurpreet, Kajal, Kumari, Pradhan, Tathagata, Bhurta, Deendyal, & Monga, Vikramdeep, 2022).

Advances in Synthetic Methodologies

The synthesis of thiazolidinedione derivatives and their structural analogs has been a focus of research, aiming to enhance their pharmacological profiles. Advances in synthetic methodologies have facilitated the exploration of novel thiazolidinedione-based compounds with potential as therapeutic agents in various clinical disorders (Chaban, T., 2015).

Future Directions

Given the lack of available information on 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential applications. Its role in proteomics research suggests it may have interesting biological properties worth exploring .

Properties

IUPAC Name

ethyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-7-8(4-6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEWMTQRCZUXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(CC1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652439
Record name Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-57-0
Record name Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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